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Compound of Interest

6-Bromo-1H-imidazo[4,5-b]pyridin-
2(3H)-one

Cat. No.: B131814

Compound Name:

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-1H-imidazo[4,5-
b]pyridin-2(3H)-one

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic nucleus in medicinal chemistry,
primarily due to its structural analogy to endogenous purines. This similarity allows molecules
based on this scaffold to interact with a wide array of biological targets, including enzymes and
receptors. 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a key intermediate in the
synthesis of a diverse range of biologically active compounds. Its structure, characterized by a
fused pyridine and imidazole ring system, provides a rigid and planar core that is amenable to
functionalization, particularly at the nitrogen atoms of the imidazole ring.

This technical guide provides a comprehensive overview of the molecular structure,
crystallographic data, and analytical characterization of 6-Bromo-1H-imidazo[4,5-b]pyridin-
2(3H)-one and its key derivatives. It includes detailed experimental protocols and visual
representations of its synthetic utility and biological relevance, tailored for researchers in drug
discovery and chemical biology.

Figure 1: 2D Molecular Structure of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Molecular and Crystal Structure
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The core of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a bicyclic heteroaromatic
system. X-ray crystallography studies on its N-substituted derivatives consistently demonstrate
that the fused five- and six-membered rings are essentially planar. For instance, in the 3-methyl
derivative, all non-hydrogen atoms lie in a common plane with a root-mean-square (r.m.s.)
deviation of 0.017 A[1]. Similarly, the 1-acetyl and 1,3-diallyl derivatives show maximum
deviations from their mean planes of 0.011 A and 0.0148 A, respectively[2][3]. This planarity is
a key feature influencing how these molecules stack in a solid state and interact with planar
biological structures like DNA or aromatic residues in proteins.

In the solid state, the molecules often form hydrogen-bonded dimers or chains. For example,
the 3-methyl derivative forms inversion dimers through N-H---O hydrogen bonds between the
amino group and the carbonyl group of an adjacent molecule[1].

Data Presentation: Crystallographic Parameters

While the crystal structure of the parent compound is not detailed in the provided results,
extensive data exists for its N-substituted derivatives, which are crucial for understanding the
core scaffold's properties.
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Derivative

Formula

Molar
Mass (
g/mol)

Crystal
System

Space
Group

Unit Cell
Parameter

s(A )

Ref.

1,3-
Dimethyl

CsHsBrNs
(@]

242.08

Monoclinic

P2i/c

a=21.7981,
b=3.9929,
c=20.6636,
B=95.398

[4]

3-Methyl

C7HeBrNs
O

228.06

Triclinic

P-1

a=4.4151,
b=9.6004,
c=10.5330,
0=116.248,
B=93.074,
y=91.687

[1]

1-Acetyl

CsHeBrNs
Oz

256.07

Triclinic

P-1

a=4.8302,
b=9.645,
c=9.809,
0=81.542,
B=85.735,
y=89.676

3]

1,3-Diallyl

Ci12H12BrN
30

294.16

Orthorhom
bic

Pca21

a=5.4110,
b=25.4205,
c=9.3170

[2]

3-Benzyl

Ci13H10BrN
30

304.15

Triclinic

P-1

a=4.2399,
b=10.4463,
c=14.5144,
0=107.611,
B=90.628,
y=99.784

[5]

Synthesis and Reactivity

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one serves as a versatile starting material for a

variety of derivatives, primarily through reactions at the N1 and N3 positions of the imidazole

ring. The most common transformations are N-alkylation and N-acylation reactions. These are
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typically performed under basic conditions using reagents like potassium carbonate (K2COs) in
a polar aprotic solvent such as dimethylformamide (DMF)[2][3][4][5]. A phase-transfer catalyst,
such as tetra-n-butylammonium bromide, is often employed to facilitate the reaction[3][4][5].

General Synthetic Workflow for N-Substitution
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Figure 2: General workflow for synthesizing derivatives.

Experimental Protocols
General Protocol for N-Alkylation/Acylation

This protocol is a representative example based on the synthesis of various derivatives[3][4][5].

o Reaction Setup: To a stirred solution of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0
eg.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2COs, 4.0 eq.) and
tetra-n-butylammonium bromide (0.1 eq.).
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» Addition of Electrophile: Add the corresponding electrophile (e.g., methyl iodide, benzyl
chloride, acetyl chloride) (1.1 to 2.5 eq.) dropwise to the mixture.

e Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The reaction
progress is monitored by Thin Layer Chromatography (TLC)[3][4][5].

o Work-up: After the reaction is complete, filter the inorganic salts and remove the solvent
(DMF) under reduced pressure.

« Purification: Purify the resulting residue by column chromatography on silica gel, typically
using a mixture of ethyl acetate and hexane as the eluent, to yield the desired N-substituted
product[3][4][5].

Protocol for Single Crystal X-ray Diffraction

The determination of the molecular structures cited herein generally follows a standard protocol
for small molecule crystallography[6][7][8].

o Crystal Growth: Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all
dimensions) by slow evaporation of the solvent from a solution of the purified compound
(e.g., from an ethyl acetate/hexane mixture)[1][3][4].

o Data Collection: Mount a suitable crystal on a diffractometer, such as a Bruker X8 APEXII
area-detector diffractometer, equipped with a Mo Ka radiation source[1][4]. Collect diffraction
data at a controlled temperature (e.g., 293 K or 296 K)[4][5]. Perform an absorption
correction on the collected data using a multi-scan method (e.g., SADABS)[1][5].

o Structure Solution: Solve the crystal structure using direct methods with software such as
SHELXS97[4][5]. This initial step determines the positions of the heavier atoms.

o Structure Refinement: Refine the structure against F2 using a full-matrix least-squares
method with software like SHELXL97[4][5]. Locate lighter atoms, such as hydrogens, from
difference Fourier maps or place them in calculated positions. Refine all non-hydrogen atoms
anisotropically.

Spectroscopic Characterization
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While detailed spectroscopic data for the unsubstituted parent compound is not available in the
cited literature, the expected characteristics can be inferred.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would be expected to show signals in the aromatic region
corresponding to the two protons on the pyridine ring. Additionally, two broader signals
corresponding to the exchangeable N-H protons of the imidazole ring would be present.

o 13C NMR: The spectrum would display signals for the six unique carbon atoms of the fused
ring system, including a characteristic signal for the carbonyl carbon (C2) at a downfield

chemical shift.
e Mass Spectrometry (MS):

o In an electron ionization (EIl) or electrospray ionization (ESI) mass spectrum, the molecule
would exhibit a characteristic isotopic pattern for the molecular ion [M]* or [M+H]* due to
the presence of one bromine atom (approximately equal abundance of 7°Br and 81Br

isotopes).

Biological Significance and Therapeutic Potential

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, with derivatives
showing a wide range of pharmacological activities[3]. This bioactivity stems from its role as a
purine isostere, enabling it to mimic adenine or guanine and interact with their respective

biological targets.
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Figure 3: The therapeutic landscape of the imidazo[4,5-b]pyridine scaffold.
Key reported activities for this class of compounds include:
« Oncology: Inhibition of critical cell cycle regulators like Aurora kinases[3].

¢ Inflammation and Cardiovascular: Acting as inhibitors of cyclic nucleotide
phosphodiesterases (PDES)[3].
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o Central Nervous System: Certain derivatives have been investigated as selective
antihistamine (H1) agents[3].

Conclusion

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a structurally well-defined and synthetically
valuable molecule. Its rigid, planar heterocyclic core, confirmed by extensive crystallographic
analysis of its derivatives, makes it an ideal platform for the development of novel therapeutic
agents. The straightforward reactivity at its nitrogen centers allows for the creation of large
libraries of compounds for screening. The established link between the imidazo[4,5-b]pyridine
scaffold and a multitude of biological targets underscores the continued importance of this
compound and its analogues in modern drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

